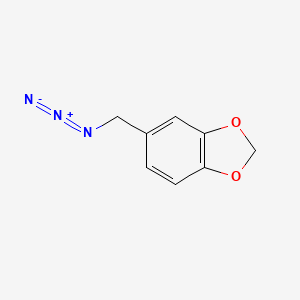
5-(azidomethyl)-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(azidomethyl)-2H-1,3-benzodioxole” likely refers to a compound that contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole ring) and an azidomethyl group (an azide group attached to a methylene group). The azide group is a functional group known in chemistry for its high reactivity, particularly in click chemistry reactions .
Molecular Structure Analysis
The molecular structure of azido compounds has been determined using techniques such as X-ray crystallography . The bond lengths to the azide group are typical for single covalent bonds in organic derivatives.Chemical Reactions Analysis
Azides are known for their reactivity in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles . They can also undergo Staudinger reductions and Curtius rearrangements.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Azides are generally highly reactive and unstable, and benzodioxoles are aromatic and relatively stable .科学的研究の応用
Synthesis of Various Heterocycles
Organic azides such as “5-(azidomethyl)-2H-1,3-benzodioxole” have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Generation of Nitrogen-Centered Radicals
Azido-modified nucleosides have been extensively explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . “5-(azidomethyl)-2H-1,3-benzodioxole” can be used as a precursor for further synthetic elaboration and as therapeutic agents .
Radiation-Mediated Formation of RNH·
“5-(azidomethyl)-2H-1,3-benzodioxole” has been employed to study the radiation-mediated formation of RNH· and its subsequent reactions for potential anticancer properties . The incorporation of azido-modified nucleosides into genomic DNA would augment radiation-induced damage .
Synthesis of Heterocyclic Systems
Organic azides are used in the preparation of basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . This includes the synthetic tools of various heterocycles from the corresponding organic azides by one-pot domino reaction .
Utility of Chosen Catalysts in Chemoselectivity
The utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds is another application of organic azides . This is particularly useful in one-pot procedures, such as the Ugi four-component reaction .
Nucleophilic Addition
Organic azides are used in nucleophilic addition, such as Aza-Michael addition . This is a type of Michael addition where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl compound .
Cycloaddition Reactions
Organic azides are used in cycloaddition reactions, such as [3+2] cycloaddition . This is a type of pericyclic reaction that forms a five-membered ring .
Mixed Addition/Cyclization/Oxygen and Insertion Reaction of C-H Amination
Organic azides are used in mixed addition/cyclization/oxygen and insertion reaction of C-H amination . This involves the addition of a nucleophile, followed by cyclization and oxygen insertion .
作用機序
Target of Action
Azido compounds are often used in photoaffinity labeling (pal) methods, which can identify the target molecules of various bioactive compounds .
Mode of Action
Azido-modified nucleosides, which share a similar azido group, are known to incorporate into rna and dna, disrupting rna metabolism and inhibiting protein and dna synthesis .
Biochemical Pathways
Biochemical pathways generally involve a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
It’s worth noting that certain azido impurities have been found in some pharmaceuticals and have tested positive in bacterial mutagenicity tests .
Action Environment
For instance, the presence of potentially mutagenic azido impurities in certain pharmaceuticals has led to recalls as a precautionary measure .
将来の方向性
特性
IUPAC Name |
5-(azidomethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUJEPDPWZZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-2H-1,3-benzodioxole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate](/img/structure/B3009311.png)
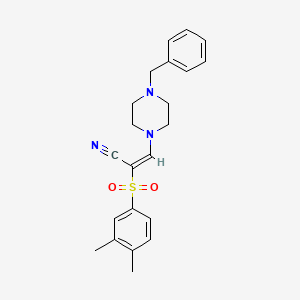
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)

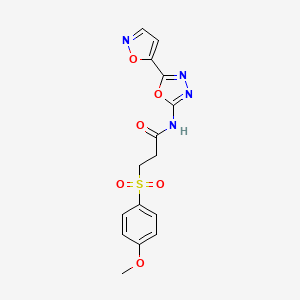



![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)
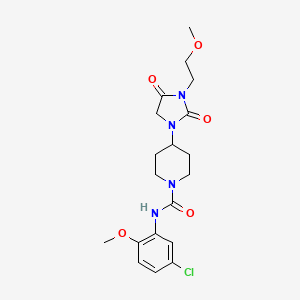
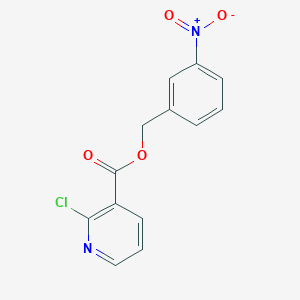
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)